N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide
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Overview
Description
N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a 4-bromo-1-methylpyrazole moiety attached to a cyclohexylazetidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-1-methylpyrazole intermediate. This intermediate can be synthesized through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The next step involves the formation of the azetidine ring. This can be achieved by reacting the 4-bromo-1-methylpyrazole with cyclohexylamine in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the desired azetidine carboxamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methylpyrazole: A precursor in the synthesis of the target compound.
Cyclohexylamine derivatives:
Other azetidine carboxamides: Compounds with similar core structures but different substituents.
Uniqueness
N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide is unique due to its specific combination of a 4-bromo-1-methylpyrazole moiety and a cyclohexylazetidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN4O/c1-19-10-13(16)14(18-19)7-17-15(21)11-8-20(9-11)12-5-3-2-4-6-12/h10-12H,2-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWWEPDYKJNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CNC(=O)C2CN(C2)C3CCCCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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